4-((4-ISOPROPYLBENZYLIDENE)AMINO)-5-(PHENOXYMETHYL)-4H-1,2,4-TRIAZOLE-3-THIOL
Description
4-((4-Isopropylbenzylidene)amino)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol is a 1,2,4-triazole derivative characterized by a Schiff base moiety (4-isopropylbenzylidene) at the 4-position and a phenoxymethyl group at the 5-position. The 1,2,4-triazole core is known for its versatility in drug design, often modified via substitutions to enhance pharmacological profiles .
Properties
IUPAC Name |
3-(phenoxymethyl)-4-[(E)-(4-propan-2-ylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4OS/c1-14(2)16-10-8-15(9-11-16)12-20-23-18(21-22-19(23)25)13-24-17-6-4-3-5-7-17/h3-12,14H,13H2,1-2H3,(H,22,25)/b20-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKFANCKKNZPYDU-UDWIEESQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=NN2C(=NNC2=S)COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=N/N2C(=NNC2=S)COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901321018 | |
| Record name | 3-(phenoxymethyl)-4-[(E)-(4-propan-2-ylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901321018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49647091 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
500272-06-0 | |
| Record name | 3-(phenoxymethyl)-4-[(E)-(4-propan-2-ylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901321018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-ISOPROPYLBENZYLIDENE)AMINO)-5-(PHENOXYMETHYL)-4H-1,2,4-TRIAZOLE-3-THIOL typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-isopropylbenzaldehyde with an appropriate amine to form the Schiff base, followed by cyclization with a phenoxymethyl-substituted hydrazine derivative to yield the triazole ring. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating under reflux .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-((4-ISOPROPYLBENZYLIDENE)AMINO)-5-(PHENOXYMETHYL)-4H-1,2,4-TRIAZOLE-3-THIOL undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The phenoxymethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as alkoxides or amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while reduction of the imine group can produce the corresponding amine .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 4-((4-ISOPROPYLBENZYLIDENE)AMINO)-5-(PHENOXYMETHYL)-4H-1,2,4-TRIAZOLE-3-THIOL involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes and inhibit key enzymes involved in cell wall synthesis. In cancer cells, it may induce apoptosis by activating specific signaling pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
Pharmacokinetic and Physicochemical Properties
- Electron Effects: Electron-withdrawing groups (e.g., -Br, -NO₂) enhance antimicrobial activity but may reduce solubility. The target compound’s isopropyl group (electron-donating) may balance activity and bioavailability .
- Synthetic Routes: Most analogs are synthesized via Schiff base formation between 4-amino-triazole-thiols and substituted aldehydes . For example, details a method using benzaldehydes and acetanilides to generate antimicrobial derivatives.
Unique Activities of Key Analogs
- Antiradical Activity : Thiophene-linked derivatives (e.g., compound 8 in ) show ~78% radical scavenging at 1×10⁻³ M, outperforming standard antioxidants .
- Anti-Swimming Activity : A thiophen-2-ylmethyl analog demonstrated antidepressant-like effects in forced swim tests, surpassing Riboksyn (a reference drug) .
Biological Activity
Overview
The compound 4-((4-Isopropylbenzylidene)amino)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol is a member of the triazole family, which is known for its diverse biological activities. Triazoles have been extensively studied for their potential in medicinal chemistry, particularly as antimicrobial, antifungal, and anticancer agents. This article delves into the biological activity of this specific compound, examining its mechanisms of action, biological effects, and potential applications.
Chemical Structure and Properties
The molecular structure of 4-((4-Isopropylbenzylidene)amino)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | 4-((4-Isopropylbenzylidene)amino)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol |
| Molecular Formula | C17H20N4OS |
| Molecular Weight | 344.43 g/mol |
| Melting Point | Not extensively reported |
The biological activity of triazoles is often attributed to their ability to interact with specific molecular targets within cells. For 4-((4-Isopropylbenzylidene)amino)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological pathways. The triazole ring can mimic the structure of certain substrates or cofactors, allowing it to bind to enzyme active sites.
- Receptor Interaction : It may also interact with various receptors, potentially modulating signaling pathways related to cell growth and apoptosis.
- Antimicrobial Activity : The presence of the thiol group suggests potential interactions with bacterial cell wall synthesis or DNA replication processes.
Antimicrobial Properties
Research has indicated that triazole derivatives exhibit significant antibacterial and antifungal activities. For instance:
- A study demonstrated that several triazole compounds showed effective inhibition against a range of bacterial strains including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 0.12 to 1.95 µg/mL .
- Another investigation found that derivatives similar to our compound exhibited notable antibacterial effects against resistant strains .
Anticancer Activity
Triazoles have been explored for their anticancer properties:
- Compounds within this class often induce apoptosis in cancer cells through various mechanisms such as cell cycle arrest and modulation of apoptosis-related proteins.
- In vitro studies have shown that certain triazole derivatives can inhibit the proliferation of cancer cell lines with IC50 values indicating potent activity.
Study on Antimicrobial Efficacy
In a study published in Pharmaceuticals, researchers synthesized a series of triazole derivatives and evaluated their antimicrobial properties against standard bacterial strains. The results highlighted that compounds with similar structural features to 4-((4-Isopropylbenzylidene)amino)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol displayed promising antibacterial activity with MIC values comparable to established antibiotics .
Investigation into Anticancer Effects
A separate study investigated the anticancer potential of various triazole derivatives against human cancer cell lines. The findings revealed that compounds with a thiol group significantly inhibited cell proliferation and induced apoptosis in breast cancer cells.
Q & A
Q. What synthetic routes are commonly employed to prepare 4-((4-isopropylbenzylidene)amino)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol, and how is its structure validated?
The compound is typically synthesized via condensation reactions between substituted benzaldehydes (e.g., 4-isopropylbenzaldehyde) and amino-triazole precursors under acidic or basic conditions. Solvents like ethanol or methanol are used, followed by purification via recrystallization or chromatography . Structural validation employs:
- ¹H-NMR : To confirm proton environments (e.g., aromatic protons, imine protons).
- LC-MS : For molecular weight verification.
- Elemental analysis : To confirm C, H, N, S composition .
Table 1: Key Analytical Data
| Technique | Observed Signal/Value | Structural Confirmation |
|---|---|---|
| ¹H-NMR | δ 8.2–8.5 ppm (s, 1H, CH=N) | Benzylidene linkage |
| LC-MS | m/z = 412.1 [M+H]⁺ | Molecular ion peak |
| Elemental Analysis | C: 61.2%, H: 5.1%, N: 16.8% | Purity ≥95% |
Q. What preliminary biological screening methods are recommended for assessing this compound’s bioactivity?
Initial screening focuses on:
- Molecular docking : To predict binding affinity with target proteins (e.g., bacterial enzymes or viral proteases) .
- ADME analysis : Computational tools evaluate pharmacokinetic properties (e.g., bioavailability, blood-brain barrier permeability) .
- In vitro assays : Antimicrobial activity tested via agar diffusion or microdilution against Gram-positive/negative bacteria and fungi .
Q. How do substituents (e.g., isopropyl, phenoxymethyl) influence the compound’s physicochemical properties?
- Isopropyl group : Enhances lipophilicity, potentially improving membrane permeability.
- Phenoxymethyl group : Introduces steric bulk and π-π stacking capability, affecting binding to aromatic residues in target proteins. Solubility can be assessed via shake-flask method in buffers of varying pH, while logP values are determined experimentally or computationally .
Q. What spectroscopic techniques are critical for monitoring reaction intermediates?
- FT-IR : Tracks imine (C=N) formation (~1600–1650 cm⁻¹) and thiol (-SH) presence (~2500 cm⁻¹).
- TLC : Monitors reaction progress using silica gel plates and UV visualization .
Q. How is the compound’s stability evaluated under different storage conditions?
- Thermogravimetric analysis (TGA) : Assesses thermal stability.
- Photostability studies : Expose to UV (e.g., 254–365 nm) to detect degradation products via HPLC. For example, C–S bond cleavage occurs at 254 nm (Φ = 0.12) .
Advanced Research Questions
Q. How can statistical experimental design optimize the synthesis yield and purity?
Use Response Surface Methodology (RSM) or Box-Behnken designs to model interactions between variables (e.g., temperature, solvent ratio, reaction time). For example, a 3-factor design might reveal optimal ethanol/water ratios for recrystallization, maximizing yield to >85% .
Q. What strategies resolve contradictions in bioactivity data across studies?
- Meta-analysis : Compare datasets using standardized protocols (e.g., MIC values normalized to common reference strains).
- Structural analogs : Synthesize derivatives with controlled substituent variations (e.g., replacing phenoxymethyl with fluorophenyl) to isolate structure-activity relationships .
- Dose-response curves : Validate activity trends across multiple concentrations .
Q. How can computational methods enhance understanding of its mechanism of action?
- Molecular dynamics simulations : Probe binding stability with target proteins (e.g., 100-ns simulations to assess hydrogen bonding persistence).
- Density Functional Theory (DFT) : Calculate charge distribution to predict reactivity at the triazole-thiol moiety .
Q. What advanced separation techniques improve purification of stereoisomers?
- Chiral HPLC : Resolves E/Z isomers of the benzylidene group using cellulose-based columns.
- Crystallography : X-ray diffraction confirms stereochemistry and packing motifs .
Q. How does photoisomerization of the benzylidene group affect bioactivity?
- UV irradiation : At 365 nm, E→Z isomerization (Φ = 0.32) alters molecular geometry, potentially modulating drug-receptor interactions.
- Biological assays : Compare activity pre- and post-irradiation. For example, Z-isomers may show 2–3× higher antimicrobial potency due to improved target fit .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
